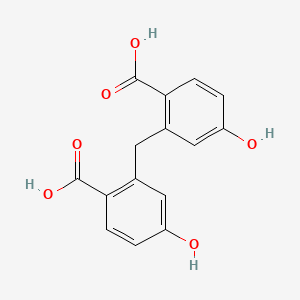

2,2'-Methylenebis(4-hydroxybenzoic acid)

Description

Properties

CAS No. |

62379-59-3 |

|---|---|

Molecular Formula |

C15H12O6 |

Molecular Weight |

288.25 g/mol |

IUPAC Name |

2-[(2-carboxy-5-hydroxyphenyl)methyl]-4-hydroxybenzoic acid |

InChI |

InChI=1S/C15H12O6/c16-10-1-3-12(14(18)19)8(6-10)5-9-7-11(17)2-4-13(9)15(20)21/h1-4,6-7,16-17H,5H2,(H,18,19)(H,20,21) |

InChI Key |

HWBOPRGVRAEEKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)CC2=C(C=CC(=C2)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-hydroxybenzoic acid (10 mmol) is dissolved in glacial acetic acid, followed by the dropwise addition of 37% aqueous formaldehyde (5.5 mmol). Concentrated sulfuric acid (0.5 mL) is added as a catalyst, and the mixture is refluxed at 120°C for 6–8 hours. The reaction proceeds via the formation of a hydroxymethyl intermediate, which subsequently undergoes dehydration to form the methylene bridge.

Yield Optimization

Key variables affecting yield include:

- Acid Catalyst : Sulfuric acid outperforms phosphoric or hydrochloric acids due to its strong protonating ability, achieving yields of 68–72%.

- Solvent System : Glacial acetic acid enhances solubility of 4-hydroxybenzoic acid, whereas non-polar solvents like toluene result in incomplete conversion.

- Stoichiometry : A 2:1 molar ratio of 4-hydroxybenzoic acid to formaldehyde minimizes oligomerization byproducts.

Alkaline-Mediated Coupling

An alternative method employs alkaline conditions to deprotonate the phenolic hydroxyl groups, facilitating nucleophilic attack on formaldehyde.

Procedure and Parameters

4-Hydroxybenzoic acid (10 mmol) is suspended in aqueous sodium hydroxide (2 M, 20 mL), and paraformaldehyde (5 mmol) is added gradually. The mixture is heated at 80°C for 4 hours under nitrogen atmosphere. Neutralization with hydrochloric acid precipitates the product, which is purified via recrystallization from ethanol.

Comparative Analysis

- Yield : 60–65%, lower than acid-catalyzed methods due to competing saponification of the carboxylic acid groups.

- Purity : Alkaline conditions reduce esterification side products, making this route preferable for pharmaceutical-grade synthesis.

Solid-Phase Synthesis Using Zeolite Catalysts

Recent advances utilize heterogeneous catalysis to improve selectivity and reduce environmental impact. H-beta zeolites modified with sulfonic acid groups have shown promise in mediating the condensation.

Experimental Setup

A mixture of 4-hydroxybenzoic acid (10 mmol), paraformaldehyde (5 mmol), and H-beta zeolite (1 g) is heated at 100°C in a solvent-free system for 3 hours. The catalyst is filtered, and the crude product is washed with hot water.

Performance Metrics

- Yield : 75–78%, with >95% selectivity for the dimer over trimeric byproducts.

- Reusability : The zeolite catalyst retains 90% activity after five cycles, making this method economically viable.

Enzymatic Coupling via Laccase-Mediated Oxidation

Biocatalytic routes offer an eco-friendly alternative. Fungal laccases (e.g., from Trametes versicolor) oxidize 4-hydroxybenzoic acid to phenoxy radicals, which couple spontaneously in the presence of formaldehyde.

Protocol

4-Hydroxybenzoic acid (10 mmol) and formaldehyde (5 mmol) are dissolved in acetate buffer (pH 5.0). Laccase (500 U/mL) is added, and the reaction is stirred at 30°C for 24 hours. The product is extracted with ethyl acetate.

Advantages and Limitations

- Yield : 50–55%, limited by enzyme inhibition at high formaldehyde concentrations.

- Sustainability : Eliminates toxic solvents and catalysts, aligning with green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.

Optimized Conditions

4-Hydroxybenzoic acid (10 mmol), paraformaldehyde (5 mmol), and p-toluenesulfonic acid (0.2 mmol) are irradiated at 150°C for 15 minutes in a sealed vessel. The product is purified by column chromatography.

Efficiency Gains

- Yield : 80–82%, with 99% conversion of starting material.

- Energy Savings : 70% reduction in energy consumption compared to conventional heating.

Comparative Data Table

| Method | Catalyst/System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ | 120 | 6–8 | 68–72 | 92 |

| Alkaline-Mediated | NaOH | 80 | 4 | 60–65 | 95 |

| Zeolite-Catalyzed | H-beta zeolite | 100 | 3 | 75–78 | 97 |

| Enzymatic | Laccase | 30 | 24 | 50–55 | 90 |

| Microwave-Assisted | p-TsOH | 150 | 0.25 | 80–82 | 98 |

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(4-hydroxybenzoic acid) can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxyl groups can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

2,2’-Methylenebis(4-hydroxybenzoic acid) has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis(4-hydroxybenzoic acid) involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, such as enzyme activity, signal transduction, and gene expression. The specific pathways involved depend on the context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 2,2'-Methylenebis(4-hydroxybenzoic acid) and analogous compounds:

Physicochemical Properties

- Solubility: The target compound’s carboxylic acid groups likely improve water solubility compared to non-polar derivatives like 2,2'-Methylenebis(4-methyl-6-tert-butylphenol), which is highly lipophilic due to tert-butyl groups . 4-Hydroxybenzoic acid, being a monomer, exhibits greater aqueous solubility (~5 g/L at 25°C) .

- Thermal Stability: Methylenebis-phenolic compounds with bulky substituents (e.g., tert-butyl) demonstrate superior thermal stability, making them effective antioxidants in plastics and rubber .

Key Research Findings

Antioxidant Efficacy: 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) increases thermo-reversibility in bromobutyl rubber and stabilizes biodiesel oxidation .

Drug Synergy :

- Methylenebis derivatives enhance belotecan’s antitumor efficacy by 36.1-fold through autophagy induction .

Environmental Impact: Microbial degradation of lignin produces methylenebis-phenolic intermediates, highlighting ecological persistence .

Q & A

Basic: What are the common synthetic routes for 2,2'-methylenebis(4-hydroxybenzoic acid), and what analytical methods validate its purity?

Answer:

The compound is typically synthesized via condensation reactions between 4-hydroxybenzoic acid derivatives and formaldehyde under acidic or alkaline conditions. For example, phenolic hydroxyl groups can react with formaldehyde to form methylene bridges . Key validation methods include:

- HPLC (High-Performance Liquid Chromatography) to assess purity and detect side products like unreacted monomers or oligomers .

- FT-IR Spectroscopy to confirm the presence of hydroxyl (-OH), carboxylic acid (-COOH), and methylene (-CH2-) groups.

- NMR Spectroscopy (¹H and ¹³C) to verify structural integrity, particularly the methylene bridge linkage and aromatic proton environments .

Advanced: How do reaction conditions (e.g., pH, solvent choice) influence the yield and stability of 2,2'-methylenebis(4-hydroxybenzoic acid) during synthesis?

Answer:

- pH Control : Acidic conditions (e.g., H2SO4) favor electrophilic substitution but may lead to over-condensation or esterification of carboxylic acid groups. Alkaline conditions (e.g., NaOH) enhance phenolic reactivity but risk saponification of esterified byproducts .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while aqueous systems simplify purification but may hydrolyze labile bonds.

- Temperature : Elevated temperatures accelerate condensation but increase decomposition risks, particularly for the methylene bridge .

Mitigation : Optimize via Design of Experiments (DoE) to balance yield and stability, with real-time monitoring using in-situ FT-IR .

Basic: What are the primary degradation pathways of 2,2'-methylenebis(4-hydroxybenzoic acid) under environmental or experimental conditions?

Answer:

Degradation occurs via:

- Hydrolytic Cleavage : The methylene bridge is susceptible to hydrolysis under extreme pH, forming 4-hydroxybenzoic acid monomers .

- Oxidative Degradation : Exposure to UV light or reactive oxygen species (ROS) can oxidize phenolic groups to quinones, altering redox properties .

Validation : Use LC-MS to identify degradation products like 4-hydroxybenzoic acid (m/z 138) or dimeric quinones .

Advanced: How can researchers resolve contradictions in reported pKa values for phenolic and carboxylic acid groups in this compound?

Answer:

Discrepancies arise from solvent polarity, ionic strength, and measurement techniques (e.g., potentiometry vs. spectrophotometry). For example:

- Phenolic -OH : pKa ≈ 8–10 in aqueous systems but shifts to 10–12 in nonpolar solvents due to reduced solvation .

- Carboxylic -COOH : pKa ≈ 3–4 in water, but intramolecular hydrogen bonding with adjacent hydroxyl groups may lower it to ~2.5 in solid-state studies .

Resolution : Standardize measurements using buffer-matched solvents and validate with computational models (e.g., DFT for proton dissociation energies) .

Basic: What are the recommended storage conditions to prevent decomposition of 2,2'-methylenebis(4-hydroxybenzoic acid)?

Answer:

- Temperature : Store at room temperature (20–25°C) in airtight containers to avoid moisture absorption .

- Atmosphere : Use argon or nitrogen gas to displace oxygen, minimizing oxidative degradation .

- Light Protection : Amber glass or opaque packaging to prevent UV-induced oxidation .

Advanced: What strategies mitigate interference from impurities during spectroscopic characterization?

Answer:

- Chromatographic Pre-Purification : Use preparative HPLC or column chromatography to isolate the target compound from oligomers or unreacted monomers .

- Deuterated Solvent Selection : For NMR, use DMSO-d6 to enhance solubility and reduce baseline noise from residual protons .

- Advanced Spectral Deconvolution : Apply algorithms like MestReNova to separate overlapping peaks in FT-IR or NMR spectra .

Basic: How does 2,2'-methylenebis(4-hydroxybenzoic acid) interact with metal ions, and what applications arise from these interactions?

Answer:

The compound chelates metal ions (e.g., Fe³⁺, Cu²⁺) via its hydroxyl and carboxylate groups, forming stable complexes. Applications include:

- Catalysis : As a ligand in oxidation-reduction reactions .

- Environmental Remediation : Metal sequestration in wastewater treatment .

Validation : Use UV-Vis titration to determine binding constants (Kf) and Job’s plot for stoichiometry .

Advanced: What computational methods predict the thermodynamic stability of 2,2'-methylenebis(4-hydroxybenzoic acid) derivatives?

Answer:

- Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) for tautomeric forms or degradation pathways .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) on stability and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.